molecular formula C20H16ClF3N2O3 B2808904 Ethyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate CAS No. 1242896-44-1

Ethyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2808904
CAS No.: 1242896-44-1
M. Wt: 424.8
InChI Key: HBYXAABHGPANJE-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H16ClF3N2O3 and its molecular weight is 424.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research has explored the synthesis of various quinoline derivatives and their anticancer effects. For instance, Gaber et al. (2021) synthesized new quinoline derivatives, testing their anticancer effect against the breast cancer MCF-7 cell line. This study revealed that certain compounds demonstrated strong anticancer activity, suggesting the potential therapeutic applications of quinoline derivatives in cancer treatment (Gaber et al., 2021).

Reactivity and Modification for Enhanced Activity

The modification of quinoline compounds to enhance their cytotoxic activity against various cancer cell lines has been investigated. Regal et al. (2020) modified Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate to increase its cytotoxic activity, showcasing the potential for structural modification in drug development (Regal et al., 2020).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using quinoline derivatives as starting materials has been a significant area of research. Mekheimer et al. (2005) reported on the synthesis of perianellated tetracyclic heteroaromatics from ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, highlighting the versatility of quinoline derivatives in synthesizing complex molecular structures (Mekheimer et al., 2005).

Study of Reaction Mechanisms

Investigations into the reaction mechanisms of quinoline derivatives have provided insights into their reactivity and potential modifications for specific applications. Ukrainets et al. (2006, 2009) studied the alkylation and reaction with phosphorus oxychloride of quinoline derivatives, contributing to the understanding of their chemical behavior (Ukrainets et al., 2006), (Ukrainets et al., 2009).

Antimicrobial Agent Development

The development of antimicrobial agents using quinoline derivatives has also been explored. Desai et al. (2007) synthesized new quinazoline derivatives with potential antimicrobial activity, emphasizing the role of quinoline structures in developing new antimicrobial treatments (Desai et al., 2007).

Properties

IUPAC Name

ethyl 8-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O3/c1-2-29-19(28)15-17(12-7-5-9-14(21)16(12)26-18(15)27)25-10-11-6-3-4-8-13(11)20(22,23)24/h3-9H,2,10H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYXAABHGPANJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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